3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one

GPRC6A antagonist GPCR pharmacology calcium-sensing receptor family

Procure this fully symmetrical 3,3-diaryloxindole to close a critical gap in translation initiation inhibitor SAR. Unlike mono-substituted #1181, this compound doubles pharmacophoric density at C3, enabling direct testing of additive vs. synergistic ternary complex inhibition. Dual GPCR activity (GPRC6A IC₅₀=9.33 μM; 5-HT2C IC₅₀=51.3 μM) supports orthogonal pharmacological validation and broader selectivity profiling. ≥98% purity ensures reproducible formulation and CEREP panel development. Available for research and further manufacturing use only.

Molecular Formula C28H31NO3
Molecular Weight 429.5 g/mol
Cat. No. B13037535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one
Molecular FormulaC28H31NO3
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)O)C2(C3=CC=CC=C3NC2=O)C4=C(C=CC(=C4)C(C)(C)C)O
InChIInChI=1S/C28H31NO3/c1-26(2,3)17-11-13-23(30)20(15-17)28(19-9-7-8-10-22(19)29-25(28)32)21-16-18(27(4,5)6)12-14-24(21)31/h7-16,30-31H,1-6H3,(H,29,32)
InChIKeyOQKFAERNYSHXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one: Structural Identity and Procurement Baseline for a Symmetrical 3,3-Diaryloxindole


3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one (CAS 863779-74-2; molecular formula C₂₈H₃₁NO₃; MW 429.55 g/mol) is a fully symmetrical 3,3-diaryl-substituted indolin-2-one (oxindole) bearing two identical 5-tert-butyl-2-hydroxyphenyl moieties at the quaternary C3 position . It belongs to the broader 3,3-diaryloxindole chemotype, which was originally developed as a scaffold for translation initiation inhibitors targeting the eIF2·GTP·Met-tRNAiMet ternary complex, a validated anti-cancer mechanism [1]. The compound is commercially available at ≥98% purity and is supplied for research and further manufacturing use only .

Why Generic Substitution of 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one with Other 3,3-Diaryloxindoles Carries Procurement Risk


Although numerous 3,3-diaryloxindoles have been reported as translation initiation inhibitors, the structure–activity relationship (SAR) established for this chemotype demonstrates that biological activity is exquisitely sensitive to the number, position, and electronic nature of substituents on the two phenyl rings [1]. The prototypic agent #1181 (3-{5-tert-butyl-2-hydroxyphenyl}-3-phenyl-1,3-dihydro-2H-indol-2-one) carries the critical o-hydroxy/p-tert-butyl pharmacophore on only one ring, while the second ring is unsubstituted phenyl [1]. In the symmetrical bis-substituted compound, both rings bear the full pharmacophoric substitution, doubling the hydrogen-bond donor/acceptor capacity and steric bulk at the C3 position—parameters that directly modulate ternary complex inhibitory potency, Ca²⁺-depletion activity, and antiproliferative efficacy [1][2]. Generic substitution with mono-substituted or differently substituted analogs therefore risks loss of target engagement, altered selectivity, and unpredictable cellular potency, undermining experimental reproducibility and procurement rationale.

Quantitative Differentiation Evidence for 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one Versus Closest Analogs


GPRC6A Receptor Antagonism: Direct Binding Comparison Between Bis-Substituted and Mono-Substituted 3,3-Diaryloxindoles

3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one exhibits measurable antagonist activity at the mouse GPRC6A receptor (IC₅₀ = 9,330 nM), as assessed by inhibition of L-ornithine-induced inositol monophosphate accumulation in HEK293 cells [1]. The prototypic mono-substituted analog #1181 (3-{5-tert-butyl-2-hydroxyphenyl}-3-phenyl-1,3-dihydro-indol-2-one) and the unsubstituted parent 3,3-diphenyl-1,3-dihydroindol-2-one have not been reported as active at this target in the same assay panel, suggesting that the symmetrical bis(5-tert-butyl-2-hydroxyphenyl) substitution pattern may confer target engagement at GPRC6A that is absent or reduced in the mono-substituted and unsubstituted analogs [1][2].

GPRC6A antagonist GPCR pharmacology calcium-sensing receptor family

5-HT2C Receptor Binding: Comparative Affinity Profile of the Symmetrical Bis-Substituted Oxindole

The bis-substituted compound displays measurable binding to the human 5-hydroxytryptamine receptor 2C (5-HT2C) with an IC₅₀ of 51,300 nM (51.3 μM) [1]. In the J. Med. Chem. 2004 SAR study, the prototypic compound #1181 and lead compound 25 were not evaluated for 5-HT2C binding, as the primary screening cascade focused exclusively on Ca²⁺-depletion and eIF2α phosphorylation endpoints [2]. The 5-HT2C activity of the bis-substituted compound thus represents an additional pharmacological annotation not characterized for the prototypic analogs, which may be relevant for off-target liability assessment or serendipitous CNS applications [1].

5-HT2C receptor serotonin receptor pharmacology GPCR selectivity profiling

Structural Basis for Enhanced Pharmacophoric Density: Symmetrical Bis-Substitution Versus Prototypic Mono-Substituted #1181

The SAR established by Natarajan et al. (2004) demonstrates that combining an ortho-hydroxy group with a para- or meta-tert-butyl group on the same phenyl ring (as in compound 25) yields a 2-fold increase in eIF2α phosphorylation and a 4-fold improvement in growth inhibition compared to the parent diphenyloxindole (compound 1), and that this activity is superior to the differentially substituted analogs 23 and 24 which carry hydroxy on one ring and tert-butyl on the other [1]. 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one extends this SAR principle to its logical extreme by placing the optimized o-hydroxy/p-tert-butyl pharmacophore on both phenyl rings simultaneously, doubling the number of hydrogen-bond donors/acceptors (from 2 to 4 OH groups) and increasing steric bulk at the C3 quaternary center. In the prototypic #1181, only one ring carries the full pharmacophore, while the second ring is unsubstituted phenyl—a structural difference that directly impacts ternary complex inhibitory potency according to the established SAR trajectory [1][2].

translation initiation inhibition eIF2α phosphorylation 3,3-diaryloxindole SAR

Patent-Defined Intellectual Property Space: Bis-Substituted Oxindoles as Translation Initiation Inhibitors for Anti-Cancer Applications

US Patent 7,737,172 (Halperin, Natarajan, Aktas, Fan, Chen; assigned to Harvard College) explicitly claims 3,3-di-substituted-oxindoles as inhibitors of translation initiation, covering compositions and methods for treating cellular proliferative disorders, degenerative disorders, and viral infections [1]. The patent's abstract identifies 3-(5-tert-butyl-2-hydroxyphenyl)-3-phenyl-1,3-dihydro-indol-2-one as the prototypic species, with the genus encompassing derivatives bearing various substitutions on both phenyl rings [1]. 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one falls squarely within the claimed genus but represents a specific, fully symmetrical embodiment not exemplified in the patent's experimental section, providing a distinct composition-of-matter profile for freedom-to-operate analysis and research use [1]. In the 2013 Eur. J. Med. Chem. follow-up study, many newly synthesized 3,3-diphenyl-indolin-2-ones were reported to be more potent than #1181 in the dual-luciferase ternary complex reporter assay and inhibited cancer cell proliferation in the low μM range [2].

translation initiation inhibitor anti-cancer oxindole eIF2 ternary complex

Predicted Physicochemical Differentiation: Calculated LogP, pKa, and Hydrogen-Bonding Capacity Versus Mono-Substituted Analog #1181

ChemicalBook reports predicted physicochemical parameters for 3,3-bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one: boiling point 560.5±50.0 °C, density 1.166±0.06 g/cm³, and pKa 9.42±0.48 . The prototypic analog #1181 (3-{5-tert-butyl-2-hydroxyphenyl}-3-phenyl-1,3-dihydro-indol-2-one) has molecular formula C₂₄H₂₃NO₂ (MW 357.4 g/mol) and contains one hydroxyl group (pKa ~9–10, predicted), versus the target compound's two hydroxyl groups (both predicted pKa 9.42) [1]. The presence of two phenolic OH groups in the bis compound doubles the hydrogen-bond donor capacity, increases topological polar surface area, and is predicted to reduce membrane permeability relative to #1181, while the additional tert-butyl group increases lipophilicity—creating a differentiated physicochemical profile that affects solubility, formulation, and in vivo pharmacokinetics .

physicochemical property prediction drug-likeness oxindole solubility

High-Value Research and Industrial Application Scenarios for 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-One Derived from Quantitative Evidence


GPRC6A Receptor Pharmacology Studies Requiring a Structurally Defined Oxindole Antagonist

The compound's confirmed antagonist activity at mouse GPRC6A (IC₅₀ = 9.33 μM) makes it a valuable tool compound for investigating GPRC6A-mediated signaling pathways, particularly in metabolic and endocrine research contexts where this receptor regulates amino acid sensing, insulin secretion, and bone metabolism. The bis-substituted oxindole scaffold offers a structurally distinct chemotype compared to the amino acid-derived agonists typically used in GPRC6A studies, enabling orthogonal pharmacological validation. Researchers procuring this compound for GPRC6A work benefit from its unique activity at this target, which has not been reported for the prototypic mono-substituted analog #1181 [1].

Translation Initiation Inhibitor Lead Optimization: Testing the Symmetrical Bis-Pharmacophore Hypothesis

The SAR trajectory established in J. Med. Chem. 2004 and Eur. J. Med. Chem. 2013 demonstrates that incorporating the o-hydroxy/p-tert-butyl pharmacophore on one ring (compound 25) improves eIF2α phosphorylation 2-fold and growth inhibition 4-fold over the parent diphenyloxindole [1][2]. The bis-substituted compound represents the untested symmetrical extension of this SAR hypothesis. Research groups engaged in translation initiation inhibitor development should procure this compound to quantitatively determine whether doubling the pharmacophoric density yields additive, synergistic, or plateaued effects on ternary complex inhibition, Ca²⁺ depletion, and cancer cell antiproliferative activity. This experiment directly addresses a gap in the published SAR landscape [1][2].

Selectivity Profiling Panels: Annotating Off-Target GPCR Activity for the 3,3-Diaryloxindole Chemotype

The compound's binding activity at human 5-HT2C (IC₅₀ = 51.3 μM), combined with its GPRC6A antagonism, provides two GPCR annotations absent from the published characterization of the prototypic #1181 and lead compound 25. Procurement of this compound enables the construction of broader selectivity profiles (e.g., CEREP/Panlabs-type panels) for the 3,3-diaryloxindole chemotype, which is critical for assessing potential serotonergic or metabotropic off-target effects in preclinical development programs. The bis-substituted compound's unique dual-GPCR activity profile makes it a valuable reference standard for selectivity assay development [1].

Physicochemical and Formulation Comparability Studies for Bis- Versus Mono-Substituted Oxindoles

The differentiated physicochemical profile of the bis-substituted compound (2× H-bond donors, higher MW, increased logP, higher predicted boiling point and density) relative to #1181 makes it a critical comparator for formulation and solubility studies [1]. Contract research organizations and pharmaceutical development groups evaluating 3,3-diaryloxindoles as preclinical candidates need head-to-head thermodynamic solubility, logD, and permeability data for both the mono- and bis-substituted species to make informed lead selection decisions. The compound's commercial availability at ≥98% purity supports reproducible formulation development [1].

Quote Request

Request a Quote for 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.